N-Benzyl-5-bromo-N-methylthiazol-2-amine
Description
N-Benzyl-5-bromo-N-methylthiazol-2-amine is a substituted thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a bromine atom at the 5-position of the thiazole ring, a methyl group attached to the nitrogen at position 2, and a benzyl substituent on the same nitrogen. Thiazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, though specific data for this compound remain speculative without direct evidence.
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-benzyl-5-bromo-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-14(11-13-7-10(12)15-11)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
VUAGGPIKSVDYBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzyl-5-bromo-N-methylthiazol-2-amine typically involves the reaction of 5-bromo-2-aminothiazole with benzyl chloride and methyl iodide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-Benzyl-5-bromo-N-methylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Scientific Research Applications
N-Benzyl-5-bromo-N-methylthiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its effects on different biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-N-methylthiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Benzyl-5-bromo-N-methylthiazol-2-amine with structurally related compounds from the evidence, focusing on substituents, heterocyclic cores, and molecular properties:
Key Findings:
Substituent Effects :
- Bromine vs. Chlorine: Bromine increases molecular weight and lipophilicity compared to chlorine (e.g., 288.8 vs. ~300 estimated for the thiazole derivatives) . This may enhance membrane permeability but reduce solubility.
- Benzyl vs. Alkyl Groups: The benzyl group in this compound contributes to π-π stacking interactions, unlike linear alkyl chains in benzene derivatives (e.g., butyl in ) .
Heterocyclic Core Differences: Thiazole vs. Benzothiazole: Thiazoles (single ring) lack the extended aromatic system of benzothiazoles (fused benzene-thiazole), leading to reduced planarity and altered electronic properties . Thiazole vs.
Biological Implications :
- Brominated thiazoles (hypothesized) may exhibit stronger kinase inhibition than chlorinated analogs due to bromine’s electronegativity and van der Waals interactions .
- Tetrazole-containing compounds (e.g., ) often show enhanced metabolic stability compared to thiazoles, though direct comparisons are absent in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
